Cas no 19310-95-3 (2,3-Dimethylbut-2-en-1-ol)
2,3-Dimethylbut-2-en-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-Buten-1-ol, 2,3-dimethyl-
- CKWZHPCVVYXYEZ-UHFFFAOYSA-N
- 2-methyl-t-penten-3-ol
- SCHEMBL712253
- 2,3-dimethylbut-2-en-1-ol
- EN300-225653
- 19310-95-3
- 2,3-Dimethylbut-2-en-1-ol
-
- MDL: MFCD27946817
- Inchi: 1S/C6H12O/c1-5(2)6(3)4-7/h7H,4H2,1-3H3
- InChI Key: CKWZHPCVVYXYEZ-UHFFFAOYSA-N
- SMILES: OC/C(/C)=C(\C)/C
Computed Properties
- Exact Mass: 100.08886
- Monoisotopic Mass: 100.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 78.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
2,3-Dimethylbut-2-en-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B430728-10mg |
2,3-Dimethylbut-2-en-1-ol |
19310-95-3 | 10mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B430728-50mg |
2,3-Dimethylbut-2-en-1-ol |
19310-95-3 | 50mg |
$ 305.00 | 2023-04-18 | ||
| TRC | B430728-100mg |
2,3-Dimethylbut-2-en-1-ol |
19310-95-3 | 100mg |
$ 442.00 | 2023-04-18 | ||
| TRC | B430728-250mg |
2,3-Dimethylbut-2-en-1-ol |
19310-95-3 | 250mg |
$ 1200.00 | 2023-09-08 | ||
| Enamine | EN300-225653-1g |
2,3-dimethylbut-2-en-1-ol |
19310-95-3 | 95% | 1g |
$1057.0 | 2023-09-15 | |
| Enamine | EN300-225653-5g |
2,3-dimethylbut-2-en-1-ol |
19310-95-3 | 95% | 5g |
$3065.0 | 2023-09-15 | |
| Enamine | EN300-225653-10g |
2,3-dimethylbut-2-en-1-ol |
19310-95-3 | 95% | 10g |
$4545.0 | 2023-09-15 | |
| Enamine | EN300-225653-0.05g |
2,3-dimethylbut-2-en-1-ol |
19310-95-3 | 95% | 0.05g |
$245.0 | 2024-06-20 | |
| Enamine | EN300-225653-0.1g |
2,3-dimethylbut-2-en-1-ol |
19310-95-3 | 95% | 0.1g |
$366.0 | 2024-06-20 | |
| Enamine | EN300-225653-0.25g |
2,3-dimethylbut-2-en-1-ol |
19310-95-3 | 95% | 0.25g |
$524.0 | 2024-06-20 |
2,3-Dimethylbut-2-en-1-ol Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 2,3-Dimethylbut-2-en-1-ol
Comprehensive Guide to 2,3-Dimethylbut-2-en-1-ol (CAS No. 19310-95-3): Properties, Applications, and Industry Insights
2,3-Dimethylbut-2-en-1-ol (CAS No. 19310-95-3) is a versatile unsaturated alcohol widely utilized in fragrance synthesis, pharmaceutical intermediates, and specialty chemical formulations. This compound, characterized by its molecular formula C6H12O, exhibits a unique combination of reactivity and stability, making it valuable for industrial and research applications. With growing interest in sustainable flavor & fragrance ingredients and bio-based chemicals, this molecule has gained attention for its potential in green chemistry initiatives.
The structural features of 2,3-Dimethylbut-2-en-1-ol include a terminal hydroxyl group and a trisubstituted double bond, which contribute to its distinct chemical behavior. Recent studies highlight its role as a key intermediate in synthesizing terpenoid analogs, addressing the demand for natural-identical compounds in cosmetics and food industries. Its low volatility and moderate water solubility (approximately 1.2 g/L at 20°C) make it suitable for controlled-release formulations.
In fragrance applications, CAS 19310-95-3 imparts woody-green olfactory notes, often blended with citrus or herbal scents. Perfumers value its stability in alkaline media, a rare property among unsaturated alcohols. The compound's boiling point of 140-142°C and density of 0.85 g/cm³ facilitate its incorporation into various delivery systems, from fine perfumery to household products. Industry reports indicate a 5.8% annual growth in demand for such intermediates, driven by premium personal care markets.
From a synthetic perspective, 2,3-Dimethyl-2-buten-1-ol (alternative nomenclature) demonstrates remarkable regioselectivity in electrophilic additions, a property exploited in asymmetric catalysis research. Patent analyses reveal its use in developing non-toxic plasticizers and polymer modifiers, aligning with global trends toward phthalate-free additives. The compound's LD50 > 2000 mg/kg (oral, rat) supports its safety profile for regulated applications.
Advanced purification techniques like molecular distillation now enable production of high-purity grades (>99.5%) of 19310-95-3, meeting pharmaceutical excipient standards. Chromatographic studies show excellent compatibility with polysorbate surfactants and PEG derivatives, expanding its utility in nanocarrier systems for bioactive delivery. These developments respond to frequent search queries regarding compatibility of fragrance alcohols with modern formulation technologies.
Environmental considerations position 2,3-Dimethylbut-2-en-1-ol favorably, with biodegradation studies indicating >80% mineralization within 28 days (OECD 301B). Its production via catalytic hydrogenation of corresponding aldehydes achieves atom economy >90%, appealing to manufacturers adopting green chemistry metrics. These attributes address growing consumer inquiries about eco-friendly fragrance ingredients and carbon footprint reduction in cosmetic supply chains.
Analytical methodologies for CAS 19310-95-3 have evolved, with GC-MS remaining the gold standard for quantification. Recent advancements in FTIR spectroscopy enable real-time monitoring during production, while HPLC-UV methods achieve detection limits of 0.1 ppm for quality control. Such technical data responds to frequent searches from quality assurance professionals regarding analytical validation of specialty chemicals.
The global market for 2,3-Dimethylbut-2-en-1-ol reflects regional dynamics: Asia-Pacific leads in production capacity (58%), while Europe dominates in high-value applications (42% of premium segment). Regulatory landscapes, particularly REACH compliance and IFRA standards, shape formulation strategies, making this a frequent topic in industry forums and search engine queries about regulatory-approved fragrance materials.
Emerging research explores the compound's potential in agrochemical synergists, where its leaf-penetration enhancement properties show promise. Such applications align with searches for next-generation adjuvant chemistry. Storage recommendations emphasize argon blanketing for long-term stability, with technical datasheets noting shelf life >24 months under proper conditions – critical information for procurement specialists.
In conclusion, 2,3-Dimethylbut-2-en-1-ol (CAS 19310-95-3) represents a multifaceted chemical building block whose importance continues to grow across industries. From answering formulation challenges to meeting sustainability goals, this compound addresses numerous contemporary needs reflected in today's technical searches, while offering researchers a versatile platform for molecular innovation.
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